
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate
Vue d'ensemble
Description
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate, also known as MDB or Benzyloxy Methyl 3,5-Dichloro-4-Carboxybenzoate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MDB has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Applications De Recherche Scientifique
Synthesis of Tetramates and Other Organic Compounds
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate plays a role in the synthesis of various organic compounds. Paintner, Metz, and Bauschke (2002) demonstrated its utility in preparing a variety of 3,5-unsubstituted 4-O-benzyl tetramates, which are valuable in organic synthesis due to their broad range of applications (Paintner, Metz, & Bauschke, 2002). Additionally, Dyson, Coe, and Walker (1992) utilized similar compounds in the synthesis of intermediates for 4′-thionucleosides, which are important in nucleic acid chemistry (Dyson, Coe, & Walker, 1992).
Contributions to Antifungal and Antibacterial Research
Saraei et al. (2016) explored the antimicrobial activities of novel acrylate monomers derived from compounds structurally related to methyl 4-(benzyloxy)-3,5-dichlorobenzoate. They demonstrated moderate to good antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Saraei et al., 2016).
Hemoglobin Allosteric Modifiers
Randad et al. (1991) explored the role of compounds structurally related to methyl 4-(benzyloxy)-3,5-dichlorobenzoate as allosteric modifiers of hemoglobin. They found that some of these compounds significantly decreased the oxygen affinity of human hemoglobin A, which can be important in clinical situations where a reversal of depleted oxygen supply is beneficial (Randad et al., 1991).
Propriétés
IUPAC Name |
methyl 3,5-dichloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJLUJGYZFXISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine](/img/structure/B3270850.png)

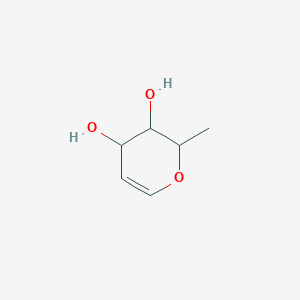
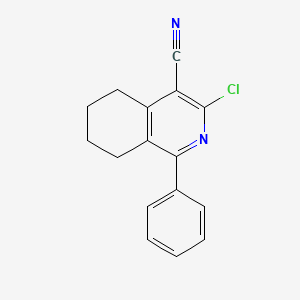
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3270885.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3270900.png)
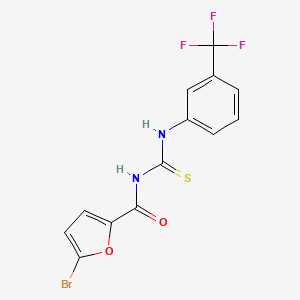

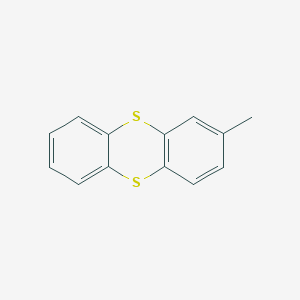

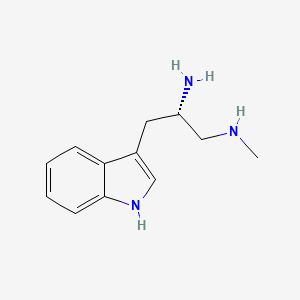
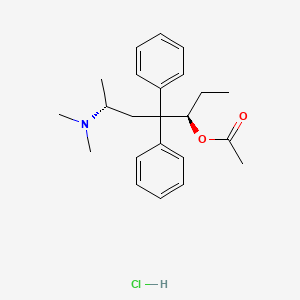

![(E)-ethyl 2-(3-bromobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3270972.png)